4-Chlorodehydro-17alpha-methyltestosterone
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Overview
Description
4-Chlorodehydro-17alpha-methyltestosterone, also known as chlorodehydromethyltestosterone, is a synthetic anabolic-androgenic steroid (AAS). It is a derivative of metandienone (dehydromethyltestosterone) with a chlorine atom at the 4th position and a methyl group at the 17th position. This compound is known for its anabolic properties, which promote muscle growth, and its androgenic properties, which influence male characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorodehydro-17alpha-methyltestosterone involves several steps. The starting material is typically metandienone, which undergoes chlorination at the 4th position to introduce the chlorine atom. This is followed by methylation at the 17th position to yield the final product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and methylating agents like methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Chlorodehydro-17alpha-methyltestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chloro-17alpha-methyltestosterone-3-one, while reduction can produce 4-chloro-17alpha-methyltestosterone-3-ol .
Scientific Research Applications
4-Chlorodehydro-17alpha-methyltestosterone has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: Research focuses on its potential therapeutic uses, such as in hormone replacement therapy and muscle wasting conditions.
Industry: It is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 4-chlorodehydro-17alpha-methyltestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound also influences androgenic effects, including the development of male secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Metandienone (Dehydromethyltestosterone): The parent compound without the chlorine substitution.
Clostebol (4-Chlorotestosterone): Similar structure but lacks the 17alpha-methyl group.
Methyltestosterone: Lacks the chlorine atom at the 4th position.
Uniqueness
4-Chlorodehydro-17alpha-methyltestosterone is unique due to its combined structural features of chlorine substitution at the 4th position and methylation at the 17th position. These modifications enhance its anabolic properties while reducing androgenic effects compared to its parent compounds .
Properties
CAS No. |
189960-97-2 |
---|---|
Molecular Formula |
C20H27ClO2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h4-5,12-14,23H,6-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 |
InChI Key |
ZHXOZVWGHDEVFF-XMUHMHRVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl |
Canonical SMILES |
CC12CCC(=O)C(=C1C=CC3C2CCC4(C3CCC4(C)O)C)Cl |
Origin of Product |
United States |
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